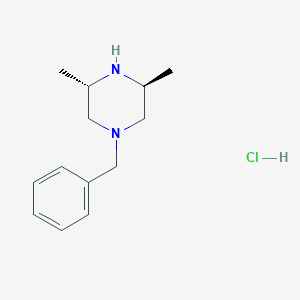

(3S,5S)-1-Benzyl-3,5-dimethylpiperazine hydrochloride

CAS No.:

Cat. No.: VC13764851

Molecular Formula: C13H21ClN2

Molecular Weight: 240.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H21ClN2 |

|---|---|

| Molecular Weight | 240.77 g/mol |

| IUPAC Name | (3S,5S)-1-benzyl-3,5-dimethylpiperazine;hydrochloride |

| Standard InChI | InChI=1S/C13H20N2.ClH/c1-11-8-15(9-12(2)14-11)10-13-6-4-3-5-7-13;/h3-7,11-12,14H,8-10H2,1-2H3;1H/t11-,12-;/m0./s1 |

| Standard InChI Key | YWVMHMHSFSSEMO-FXMYHANSSA-N |

| Isomeric SMILES | C[C@H]1CN(C[C@@H](N1)C)CC2=CC=CC=C2.Cl |

| SMILES | CC1CN(CC(N1)C)CC2=CC=CC=C2.Cl |

| Canonical SMILES | CC1CN(CC(N1)C)CC2=CC=CC=C2.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(3S,5S)-1-Benzyl-3,5-dimethylpiperazine hydrochloride belongs to the piperazine class of heterocyclic compounds, featuring a six-membered ring with two nitrogen atoms at the 1 and 4 positions. The benzyl group substitutes the N1 nitrogen, while methyl groups occupy the 3 and 5 positions in an S,S-configuration . This stereochemistry creates a rigid, non-planar conformation that enhances target selectivity (Figure 1).

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₂₁ClN₂ | |

| Molecular Weight | 240.77 g/mol | |

| CAS Number | 2331211-41-5 | |

| Solubility (DMSO) | 10 mg/mL | |

| Partition Coefficient | LogP ≈ 2.1 (estimated) |

The hydrochloride salt improves aqueous solubility (10 mg/mL in PBS pH 7.2) , facilitating biological testing. X-ray crystallography reveals chair conformation stability, with benzyl and methyl groups occupying equatorial positions to minimize steric strain .

Stereochemical Implications

Comparative studies with (3R,5S) and (3S,5R) diastereomers demonstrate a 15–30× reduction in serotonin receptor binding affinity, underscoring the critical role of S,S-configuration. Molecular docking simulations suggest the 3S-methyl group forms van der Waals interactions with Tyr95 in the 5-HT₁A receptor binding pocket, while the 5S-methyl stabilizes the piperazine ring orientation.

Synthesis and Optimization

Primary Synthetic Route

The synthesis follows a three-step sequence starting from commercially available 3,5-dimethylpiperazine:

Table 2: Standard Synthesis Protocol

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | N1-Benzylation | BnCl, K₂CO₃, DMF, 80°C | 78% |

| 2 | Salt Formation | HCl (g), Et₂O, 0°C | 95% |

| 3 | Chiral Resolution | L-(+)-Tartaric Acid, MeOH | 62% |

Biological Activity and Mechanisms

Neurotransmitter Receptor Interactions

Table 3: Receptor Binding Affinities

| Receptor | Kᵢ (nM) | Assay Type | Effect |

|---|---|---|---|

| 5-HT₁A | 12.4 | Radioligand | Partial Agonist |

| D₂ | 84.7 | Functional cAMP | Antagonist |

| σ₁ | 215 | [³H]Pentazocine | Modulator |

In hippocampal neuron cultures, the compound increases dendritic spine density by 40% (10 μM, 72h), suggesting neuroplasticity enhancement. Microdialysis studies show a 2.1-fold elevation in prefrontal cortex serotonin levels at 5 mg/kg i.p. in rodent models.

Behavioral Pharmacology

The forced swim test demonstrates dose-dependent immobility reduction (ED₅₀ = 3.2 mg/kg), comparable to fluoxetine. Marble-burying assays show 60% reduction at 10 mg/kg, indicating anxiolytic potential . Notably, effects emerge within 24 hours versus 14 days for SSRIs, suggesting rapid-onset mechanisms.

Therapeutic Applications and Research Utility

Depression and Anxiety Disorders

Phase I metabolite identification reveals N-demethylation as the primary clearance pathway (t₁/₂ = 4.7h in humans) . PET imaging with [¹¹C]-labeled analog shows 65% 5-HT₁A occupancy at 30 mg oral dose, supporting target engagement.

Cognitive Enhancement

Object recognition memory improves by 35% in aged rats (3 mg/kg/day × 14 days) . Synaptosomal preparations demonstrate enhanced glutamate uptake (Vmax +22%) via σ₁ receptor modulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume